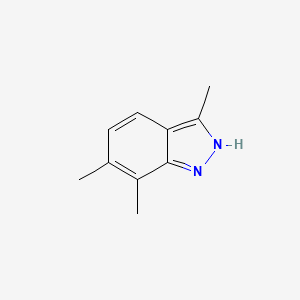

3,6,7-Trimethyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6,7-trimethyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-6-4-5-9-8(3)11-12-10(9)7(6)2/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLSOQQKKXHBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNC(=C2C=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,6,7 Trimethyl 1h Indazole and Its Analogs

De Novo Synthesis Approaches to the 3,6,7-Trimethyl-1H-indazole Core

The construction of the indazole ring system from acyclic or monocyclic precursors, known as de novo synthesis, offers flexibility in introducing desired substitution patterns. For this compound, this would typically involve starting materials that already contain the requisite trimethyl-substituted phenyl ring.

Cyclization reactions are the most common strategies for forming the pyrazole (B372694) ring fused to the benzene (B151609) core. These methods often involve the formation of a key nitrogen-nitrogen bond or a carbon-nitrogen bond in the final ring-closing step.

Transition metals are powerful catalysts for forging the bonds necessary for indazole ring formation, often proceeding under mild conditions with high functional group tolerance. researchgate.net

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for intramolecular C-N bond formation. mdpi.com A common approach involves the cyclization of ortho-haloarylhydrazones. researchgate.net For the synthesis of this compound, a plausible precursor would be the hydrazone derived from 1-(2-halo-3,4-dimethylphenyl)ethan-1-one. Palladium-catalyzed intramolecular amination of this precursor would yield the target indazole. organic-chemistry.org Another strategy involves a double C(sp²)-H bond functionalization, such as a nitration/cyclization process, to build the indazole ring. rsc.org The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, also serves as an efficient method for synthesizing various indazole derivatives. rsc.org

| Catalyst/Ligand | Substrate Type | Base | Solvent | Key Transformation | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / dppf | N-aryl-N-(o-bromobenzyl)hydrazines | tBuONa | Toluene | Intramolecular Amination | organic-chemistry.org |

| Pd(dba)₂ / rac-BINAP | Arylhydrazones of 2-bromoaldehydes | Cs₂CO₃ | - | Intramolecular Amination | researchgate.net |

| Pd(PPh₃)₄ | 3-iodoindazole and arylboronic acids | - | DMF | Suzuki Coupling | mdpi.com |

Copper-Catalyzed Cyclizations: Copper catalysis is a cost-effective alternative for constructing indazoles. ingentaconnect.com These reactions often proceed via intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.orgnih.gov Copper catalysts can also facilitate one-pot, three-component reactions of entities like 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form the indazole core. organic-chemistry.orgacs.org A method involving the reaction of 2-formylboronic acids with diazodicarboxylates, catalyzed by copper(II) acetate (B1210297), followed by ring closure, provides another route to N-substituted indazoles. rsc.orgresearchgate.net

| Catalyst/Ligand | Substrate Type | Base/Additive | Solvent | Key Transformation | Reference |

|---|---|---|---|---|---|

| CuI / 1,10-phenanthroline (B135089) | o-chlorinated arylhydrazones | KOH | DMF | Intramolecular N-arylation | beilstein-journals.org |

| CuI / TMEDA | 2-bromobenzaldehydes, amines, NaN₃ | - | Acetonitrile | Three-Component C-N/N-N formation | acs.org |

| Cu(OAc)₂ | o-aminoaryl ketimines | - | DMSO | N-N Bond Formation | acs.org |

Rhodium-Catalyzed Cyclizations: Rhodium catalysts enable unique C-H activation strategies for indazole synthesis. nih.gov For example, Rh(III) can catalyze the C-H bond addition of azobenzenes to aldehydes, leading to N-aryl-2H-indazoles. acs.orgacs.org Another Rh(III)-catalyzed method involves the reaction of arylhydrazines with olefins to produce 2,3-dihydro-1H-indazoles, which can be rapidly oxidized to the corresponding 1H-indazoles. rsc.org

| Catalyst | Substrates | Additive | Key Transformation | Reference |

|---|---|---|---|---|

| [RhCpCl₂]₂ | Azobenzenes and Aldehydes | AgSbF₆, Cu(OAc)₂ | C-H activation / Cyclative Capture | nih.govacs.org |

| [RhCpCl₂]₂ | Arylhydrazines and Olefins | Cu(OAc)₂, AcOH | C-H activation / Cyclization | rsc.org |

| Rh₂(OAc)₄ | Ethyl benzimidates and Nitrosobenzenes | Cu(OAc)₂ | Sequential C-H activation / Cascade Annulation | nih.gov |

Nickel-Catalyzed Cyclizations: Nickel offers an efficient and economical catalytic system for indazole synthesis. researchgate.net A notable application is the nickel-catalyzed cyclization of in situ generated ortho-chlorobenzophenone hydrazone derivatives to form 3-aryl-1H-indazoles. This can be followed by a copper-catalyzed N-arylation in a one-pot procedure to yield unsymmetrical 1,3-diaryl-1H-indazoles. nih.govrsc.org

Classical synthetic methods often rely on acid or base catalysis to promote the cyclization step.

Acid-Catalyzed Approaches: Acid catalysts, such as silica-supported polyphosphoric acid (PPA-SiO₂), can effectively promote the condensation of an o-hydroxy aromatic carbonyl compound with hydrazine (B178648) to form the indazole ring. bibliomed.org For the target molecule, this would involve the condensation of 2-hydroxy-3,4-dimethylacetophenone with hydrazine. The synthesis can also be achieved from 2-formylphenylboronic acids through a copper-catalyzed reaction followed by an acid-induced ring closure. rsc.org

Base-Catalyzed Approaches: Base-catalyzed methods provide a transition-metal-free route to indazoles. nih.gov A straightforward approach involves the base-catalyzed benzyl (B1604629) C-H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes. rsc.orgrsc.org For instance, (Z)-2-bromoacetophenone tosylhydrazones can be converted into indazoles at room temperature using a simple catalytic system of a diamine and potassium carbonate. nih.gov

Cyclocondensation involves the reaction of two or more molecules to form a ring, accompanied by the elimination of a small molecule like water. A general route to indazoles involves the condensation of hydrazines with appropriate carbonyl precursors. sci-hub.se For instance, the condensation of 3-aminoindazoles with ketoesters like ethyl 4,4,4-trifluoro-3-oxobutanoate can produce fused pyrimido[1,2-b]indazole systems. mdpi.com A more direct approach to the basic indazole core is the reaction between an ortho-nitrobenzaldehyde and an amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization to yield a 2-substituted-2H-indazole. acs.org

Directly converting a C-H bond into a C-N bond is an atom-economical strategy for heterocycle synthesis. Silver(I)-mediated intramolecular oxidative C-H amination of hydrazones has been shown to be an efficient method for constructing a variety of 1H-indazoles, including those with substituents that are difficult to introduce via other methods. bohrium.comacs.orgnih.govnih.gov This process is believed to proceed via a single electron transfer (SET) mechanism. bohrium.com Copper-promoted oxidative intramolecular C-H amination of hydrazones also provides a facile route to the indazole core under mild conditions. researchgate.net An iodobenzene-catalyzed, metal-free C-H amination of hydrazones offers a greener alternative. iosrjournals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction, are highly efficient for building molecular complexity. frontiersin.org They offer significant advantages in terms of atom economy and operational simplicity. beilstein-journals.org Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), can be used to construct complex fused indazole systems. mdpi.com The synthesis of 5-substituted indazoles has been achieved in a parallel synthesis fashion using MCRs, demonstrating the utility of this approach in creating libraries of kinase inhibitors. nih.gov Another example is a copper-catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgacs.orgorganic-chemistry.org

Compound Index

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate (Pd(OAc)₂) |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Sodium tert-butoxide (tBuONa) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) |

| Cesium carbonate (Cs₂CO₃) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Dimethylformamide (DMF) |

| Copper(I) iodide (CuI) |

| 1,10-Phenanthroline |

| Potassium hydroxide (B78521) (KOH) |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

| Sodium azide (NaN₃) |

| Acetonitrile |

| Copper(II) acetate (Cu(OAc)₂) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Pentamethylcyclopentadienyl rhodium(III) dichloride dimer ([RhCp*Cl₂]₂) |

| Silver hexafluoroantimonate (AgSbF₆) |

| Acetic acid (AcOH) |

| Rhodium(II) acetate dimer (Rh₂(OAc)₄) |

| Silica-supported polyphosphoric acid (PPA-SiO₂) |

| Potassium carbonate (K₂CO₃) |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Silver(I) trifluoromethanesulfonate (B1224126) (AgOTf) or similar Ag(I) salts |

| Iodobenzene |

Cyclization Reactions for Indazole Ring Formation

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indazoles to reduce environmental impact and improve efficiency. These principles are highly relevant for the synthesis of this compound and its analogs.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net Several protocols for the synthesis of the indazole core and its derivatives have been developed using microwave irradiation.

One-pot, two-step microwave procedures have been efficiently used for the synthesis of 1-aryl-1H-indazoles. google.com For instance, the reaction of 2-halobenzaldehydes with phenylhydrazines under microwave heating yields arylhydrazones, which can then undergo copper-catalyzed intramolecular N-arylation, also under microwave irradiation, to form the indazole ring. google.com Another green approach involves the microwave-assisted synthesis of indazoles from salicylaldehyde (B1680747) and hydrazine hydrates in a one-pot, two-step cyclization. beilstein-journals.orgchemicalbook.com This method is noted for being environmentally friendly and producing good to excellent yields. beilstein-journals.orgchemicalbook.com

The Cadogan reaction, which involves the reductive cyclization of 2-nitro-imines, can also be performed under microwave irradiation to generate indazoles. researchgate.net This method is considered an energy-efficient and greener version for nitrene-based heterocycle formation. researchgate.net For instance, the synthesis of 3,7-dimethyl-1H-indazole-5-carboxylic acid from 5-bromo-3,7-dimethyl-1H-indazole has been achieved using a microwave-assisted palladium-catalyzed carbonylation reaction. chemicalbook.com

A study on the synthesis of tetrahydroindazoles also highlights the benefits of microwave irradiation, which favored the formation of desired products with improved yields and shortened reaction times. researchgate.net These findings suggest that a microwave-assisted approach would be a viable and efficient method for the synthesis of this compound.

Continuous Flow Chemistry Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and greater scalability. beilstein-journals.org This technology is particularly well-suited for the synthesis of pharmaceutical intermediates and other fine chemicals.

While specific continuous flow synthesis of this compound has not been detailed, protocols for related indazole structures have been developed. For example, a continuous flow protocol for the synthesis of 2H-indazoles via the thermal Cadogan reaction has been reported, which provides faster kinetics and straightforward scale-up compared to batch methods. uc.pt Another example is the development of a fully integrated continuous flow process for the synthesis of highly substituted 3-thiophene-1,2,4-triazoles, showcasing the potential for complex heterocycle synthesis in flow.

The Fischer indole (B1671886) synthesis, a related reaction for forming nitrogen-containing heterocycles, has also been successfully adapted to continuous flow conditions. uc.pt Given these precedents, a continuous flow process for the synthesis of this compound could likely be developed, for instance, by adapting the cyclocondensation of a suitably substituted hydrazine with a corresponding diketone within a heated microreactor. This would allow for precise control over reaction parameters and safer handling of potentially hazardous intermediates.

Solvent-Free and Environmentally Benign Catalysis

The use of solvent-free reaction conditions and environmentally benign catalysts, such as natural catalysts and heterogeneous nanocatalysts, is a cornerstone of green chemistry. rasayanjournal.co.in These approaches minimize waste and avoid the use of toxic and volatile organic solvents.

Several studies have reported the synthesis of indazoles using such green catalytic systems. For example, lemon peel powder has been utilized as a natural, biodegradable, and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation, affording good yields. jmchemsci.com Another approach employs triethanolammonium (B1229115) acetate as a recyclable ionic liquid catalyst for the one-pot, four-component synthesis of indazole derivatives under solvent-free conditions at room temperature. nih.gov

Heterogeneous nanocatalysts are also gaining prominence due to their high surface area, thermal stability, and recyclability. Copper oxide nanoparticles supported on activated carbon (CuO@C) have been used as an efficient and recyclable catalyst for the synthesis of 2H-indazoles in the green solvent PEG-400. acs.org Similarly, silica-supported polyphosphoric acid (PPA-SiO2) has been employed as a reusable and cost-effective catalyst for the condensation reaction to form substituted indazoles with improved yields. connectjournals.com The development of such catalytic systems for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Regioselective Functionalization and Derivatization of the this compound Scaffold

The functionalization of the indazole scaffold is crucial for modulating its biological activity. Regioselectivity in these reactions is a key challenge due to the presence of multiple reactive sites.

Selective Alkylation and Arylation at Nitrogen Positions (N1/N2)

The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2-substituted products. beilstein-journals.org The regiochemical outcome is influenced by factors such as the nature and position of substituents on the indazole ring, the type of alkylating agent, the base, and the solvent used. mdpi.com

A systematic study on the N-alkylation of various substituted indazoles revealed that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-alkylated product. mdpi.com For instance, with a methyl ester at the C3 position, N-alkylation with n-pentyl bromide using NaH in THF gave a 93% conversion with an N1/N2 ratio of 93:7. mdpi.com The steric and electronic properties of substituents on the indazole ring play a significant role. Electron-withdrawing groups at the C7 position, for example, have been shown to direct alkylation to the N2 position with high selectivity. mdpi.com

In the context of synthesizing analogs of the drug pazopanib, regioselective methylation of 3-methyl-6-nitro-1H-indazole at the N2 position was achieved using trimethyl orthoformate in the presence of sulfuric acid. beilstein-journals.org This method was applicable to various indazoles with both electron-donating and electron-withdrawing groups. beilstein-journals.org

The table below summarizes the effect of substituents on the regioselectivity of N-alkylation of the indazole ring, which provides a predictive framework for the alkylation of this compound.

Table 1: Influence of Substituents on Regioselectivity of Indazole N-Alkylation

| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 3-CO2Me | n-pentyl bromide | NaH/THF | 93:7 | mdpi.com |

| 7-NO2 | n-pentyl bromide | NaH/THF | 4:96 | mdpi.com |

| 7-CO2Me | n-pentyl bromide | NaH/THF | 4:96 | mdpi.com |

| 3-methyl-6-nitro | trimethyl orthoformate | H2SO4 | N2 selective | beilstein-journals.org |

C-H Activation and Functionalization at Benzene Ring Positions

Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. nih.gov The functionalization of the benzene ring of the indazole scaffold can be achieved through various transition-metal-catalyzed C-H activation reactions.

Palladium-catalyzed C-H arylation has been used to introduce aryl groups at different positions of the indazole ring. For example, the direct C7 arylation of 3-substituted 1H-indazoles has been achieved using a palladium acetate catalyst with 1,10-phenanthroline as a ligand. nih.gov This reaction, however, required an electron-withdrawing group on the indazole ring to proceed effectively.

More recently, a rhodium(III)-catalyzed double C-H activation of aldehyde hydrazones has been developed to synthesize functionalized 1H-indazoles. This method involves a C(aryl)-H metalation followed by a C(aldehyde)-H insertion.

The C7 position of the indazole ring has also been functionalized via oxidative alkenylation. A palladium-catalyzed reaction of substituted 1H-indazoles with various acrylates selectively introduced an alkenyl group at the C7 position. nih.gov Interestingly, in some cases, a mixture of C7-monoalkenylated and C3,C7-dialkenylated products was observed, highlighting the competition between different reactive sites. nih.gov

The table below presents selected examples of C-H functionalization on the benzene ring of the indazole scaffold.

Table 2: Examples of C-H Functionalization of the Indazole Benzene Ring

| Indazole Derivative | Reagent | Catalyst/Conditions | Position Functionalized | Product Yield | Reference |

|---|---|---|---|---|---|

| 1-methyl-5-nitro-1H-indazole | 4-iodotoluene | Pd(OAc)2/Phen/K2CO3/K3PO4 | C7 (Arylation) | 69% | nih.gov |

| 1-methyl-5-nitro-1H-indazole | n-butyl acrylate | Pd(OAc)2/Ag2CO3 | C7 (Alkenylation) | 74% | nih.gov |

| 1-methyl-5-nitro-1H-indazole | cyclohexyl acrylate | Pd(OAc)2/Ag2CO3 | C7 (Alkenylation) | 65% | nih.gov |

These advanced methodologies in green synthesis and regioselective functionalization provide a robust toolbox for the preparation and derivatization of this compound and its analogs, paving the way for the exploration of their potential applications.

Strategic Halogenation and Nitro-Substitution

The introduction of halogen and nitro groups onto the this compound scaffold is a critical step for creating diverse analogs and intermediates for further functionalization. These methodologies rely on the inherent reactivity of the indazole core, influenced by the electronic effects of the existing methyl substituents.

Halogenation: Halogenation, particularly iodination and bromination, serves as a gateway for subsequent cross-coupling reactions. chim.it The C3 position of the indazole ring is susceptible to electrophilic substitution.

Iodination: The direct iodination of N-unprotected indazoles is frequently accomplished using iodine (I₂) in the presence of a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar solvent such as dimethylformamide (DMF). chim.it For a substrate like this compound, this method would be expected to target the C3 position if it were unsubstituted. However, since the target molecule already has a methyl group at C3, halogenation would be directed to other available positions on the benzene ring, guided by the activating effects of the three methyl groups.

Bromination: Similar to iodination, bromination can be achieved using bromine (Br₂) in solvents like DMF or a mixture of acetic acid and chloroform. chim.it The presence of activating groups, such as the methyl groups in this compound, would facilitate electrophilic aromatic substitution on the benzene portion of the molecule. For instance, the bromination of 4-nitroindazole occurs using Br₂ with sodium acetate in an acetic acid/chloroform mixture. chim.it

Nitro-Substitution: Nitration introduces a nitro (NO₂) group, a versatile functional group that can be a directing group for further substitutions or be reduced to an amino group. The standard procedure involves using a mixture of nitric acid and sulfuric acid.

The nitration of 1H-indazole typically yields the 5-nitro derivative as the major product. researchgate.net In the case of substituted indazoles, the position of nitration is influenced by the existing substituents. For example, 3-methyl-1H-indazole is nitrated to produce 3-methyl-6-nitro-1H-indazole, a key intermediate in the synthesis of pharmaceuticals like pazopanib. google.com This specific regioselectivity highlights the directing effects of the substituents on the indazole ring. A patented method for this conversion involves using dimethyl carbonate as a methylation reagent in an environmentally friendly process. google.com Another example is the synthesis of 3-chloro-6-nitro-1H-indazole derivatives, which are explored for their biological activities. nih.gov

| Reaction | Reagents and Conditions | Product | Reference |

| Iodination | I₂, KOH, DMF | 3-Iodo-6-bromoindazole | chim.it |

| Bromination | Br₂, NaOAc, AcOH/CHCl₃ | 3-Bromo-4-nitroindazole | chim.it |

| Nitration | HNO₃, H₂SO₄ | 3-Methyl-6-nitro-1H-indazole | google.com |

| Nitration | HNO₃, H₂SO₄ | 6,7-Difluoro-3-methyl-5-nitro-1H-indazole | researchgate.net |

Introduction of Amino and Hydroxy Substituents

The incorporation of amino (NH₂) and hydroxy (OH) groups is fundamental for modulating the pharmacological properties of indazole derivatives.

Introduction of Amino Substituents: The most common method for introducing an amino group onto the indazole ring is through the reduction of a corresponding nitro-indazole. This transformation is typically achieved with high efficiency using standard reducing agents. A well-documented example is the reduction of 3-methyl-6-nitro-1H-indazole to 3-methyl-1H-indazol-6-amine. mdpi.com This reaction can be carried out using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation. An optimized, scalable process for this conversion achieves the product in high yield (87%) and purity, avoiding the need for chromatographic separation. mdpi.com This amine can then undergo further reactions, such as reductive amination, to produce N-alkylated derivatives. mdpi.com

Introduction of Hydroxy Substituents: Hydroxy groups can be introduced onto the indazole scaffold through several synthetic strategies. One direct approach involves the cyclization of substituted o-hydroxyacetophenones with hydrazine. bibliomed.org A clean and efficient method utilizes a silica-supported polyphosphoric acid (PPA-SiO₂) catalyst for the condensation reaction between substituted 2-hydroxyacetophenones and hydrazine hydrate. bibliomed.org This heterogeneous catalyst is reusable and provides high yields (up to 90%), making the process cost-effective and straightforward. bibliomed.org This approach allows for the direct incorporation of a hydroxyl group onto the benzene ring of the indazole system from the starting material.

| Functional Group | Synthetic Method | Starting Material | Product | Key Reagents | Reference |

| Amino (-NH₂) | Nitro Group Reduction | 3-Methyl-6-nitro-1H-indazole | 3-Methyl-1H-indazol-6-amine | SnCl₂·2H₂O, Ethanol | mdpi.com |

| Hydroxy (-OH) | Cyclocondensation | Substituted 2-hydroxyacetophenone | Substituted 3-methyl-1H-indazole | Hydrazine hydrate, PPA-SiO₂ | bibliomed.org |

Scalability and Process Optimization for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, safety, cost-effectiveness, and environmental impact. Process optimization aims to improve yields, simplify procedures, and ensure the viability of large-scale manufacturing.

Key considerations for optimizing the synthesis of indazole derivatives include:

Concise Synthetic Routes: Developing routes with fewer steps is crucial. For example, a one-pot domino process for 1-aryl-1H-indazole formation has been achieved, which is more efficient than stepwise approaches. researchgate.net

Catalyst and Reagent Selection: The choice of catalysts and reagents significantly impacts cost and safety. A process for synthesizing 3-methyl-1H-indazole was improved by using calcium silicate (B1173343) as a low-cost and easy-to-handle catalyst, which increased the yield of a key precursor and was deemed suitable for industrial-scale synthesis. google.com Similarly, replacing highly toxic reagents like methyl sulfate (B86663) with more environmentally benign alternatives like dimethyl carbonate for methylation steps represents a significant process optimization. google.com

Reaction Conditions: Mild reaction conditions are preferable for large-scale operations. Methodologies that avoid harsh acids, bases, or extreme temperatures are sought. google.com For instance, some modern syntheses of 1H-indazoles are performed under mild conditions and are insensitive to air and moisture, simplifying the operational setup. organic-chemistry.org

Work-up and Purification: Simplifying purification is a major goal for scalability. Optimizing reaction conditions to yield a product that can be isolated by simple filtration or crystallization, thereby avoiding column chromatography, is highly desirable for upscaling. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of atoms from the reactants into the final product, such as [3+2] annulation or 1,3-dipolar cycloaddition reactions, are increasingly important. organic-chemistry.org

Research into the synthesis of related indazole structures provides valuable insights. For example, the development of a route to a fluorinated indazole intermediate highlighted the need to move away from established routes with safety and selectivity concerns towards a more concise and improved process using copper-catalyzed intramolecular cyclization. researchgate.net Such principles are directly applicable to the large-scale synthesis of this compound, ensuring a robust, safe, and economically viable manufacturing process.

Mechanistic Investigations of Chemical Transformations Involving 3,6,7 Trimethyl 1h Indazole

Elucidation of Reaction Pathways for Indazole Core Formation

The construction of the indazole core can be achieved through various synthetic strategies, primarily involving the formation of the N-N bond and subsequent cyclization to establish the fused pyrazole (B372694) ring. For 3,6,7-trimethyl-1H-indazole, these pathways typically start from precursors already containing the requisite trimethyl-substituted benzene (B151609) ring.

Key synthetic methodologies include:

Intramolecular C-H Amination: A modern and efficient route involves the intramolecular C-H amination of suitably substituted hydrazones. nih.gov For the target molecule, this could involve a precursor like the hydrazone of 2-acetyl-3,4-dimethylaniline. The reaction can be mediated by various catalysts, including palladium or iodine, which facilitate the cyclization onto the aromatic ring. researchgate.netnih.gov

Reductive Cyclization: The reductive cyclization of o-nitrobenzyl compounds or related derivatives provides another pathway. The process involves the reduction of a nitro group to an amine, which then participates in an intramolecular condensation and cyclization sequence.

Cyclocondensation Reactions: A classical and widely used method is the cyclocondensation of a β-diketone or a related species with hydrazine (B178648) hydrate. researchgate.net For the synthesis of a tetrahydro-indazolone derivative, the reaction proceeds via enolization of a triketone followed by nucleophilic attack by hydrazine to form the indazole core. A similar principle can be applied to aromatic precursors.

Diazotization and Cyclization: The diazotization of an ortho-alkylaniline, such as 2-ethyl-3,4-dimethylaniline, followed by intramolecular cyclization of the resulting diazonium salt, can yield the indazole core. thieme-connect.de This method is particularly effective when the benzene ring contains electron-withdrawing groups, though it can be adapted for other substrates. thieme-connect.de

| Reaction Type | Precursor Example | Key Reagents/Catalysts | General Mechanism | Reference(s) |

| Intramolecular C-H Amination | Hydrazone of 2-acetyl-3,4-dimethylaniline | Pd(OAc)₂, I₂, PIFA | Catalytic activation of a C-H bond ortho to the hydrazone, followed by nucleophilic attack of the terminal nitrogen and aromatization. | researchgate.net, nih.gov |

| Cyclocondensation | 2-Acetyl-3,4-dimethylphenylhydrazine | Acid or Base Catalyst | Intramolecular reaction of a hydrazine with a carbonyl group leading to a dihydropyrazole intermediate which then aromatizes. | , researchgate.net |

| Diazotization of o-Alkylanilines | 2-Ethyl-3,4-dimethylaniline | NaNO₂, HCl | Formation of a diazonium salt, which then undergoes intramolecular electrophilic attack on the aromatic ring to close the pyrazole ring. | thieme-connect.de |

Detailed Analysis of Substitution Reaction Mechanisms (e.g., Nucleophilic Aromatic Substitution, Electrophilic Substitution)

The functionalization of the this compound core is dictated by the electronic properties of the heterocyclic system and the directing effects of the methyl groups.

Electrophilic Aromatic Substitution: The three methyl groups at positions 3, 6, and 7 are electron-donating, which activates the indazole ring system towards electrophilic attack. The primary sites for substitution are the C4 and C5 positions on the benzene ring, which are sterically accessible and electronically enriched.

Mechanism: The reaction proceeds via the formation of a sigma complex (Wheland intermediate) where the electrophile adds to the C4 or C5 position. The positive charge is stabilized by resonance, including contributions from the pyrazole ring and the methyl groups. Subsequent deprotonation restores aromaticity.

Examples: Reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or NCS), and Friedel-Crafts acylation would be directed to these positions. chim.it For instance, radical C3-nitration has been achieved on 2H-indazoles using Fe(NO₃)₃ in the presence of TEMPO. chim.it

Nucleophilic Substitution (N-Alkylation): Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products. beilstein-journals.org The regioselectivity is highly dependent on reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. beilstein-journals.org

Mechanism: The reaction involves the deprotonation of the N-H proton by a base (e.g., NaH, K₂CO₃) to form an indazolide anion. This ambident nucleophile can then be attacked by an alkyl halide at either N1 or N2.

Regioselectivity:

Kinetic vs. Thermodynamic Control: The N2 position is often the site of initial, kinetically controlled attack. However, the N1-substituted product is generally more thermodynamically stable due to the benzenoid (as opposed to quinonoid) structure of the fused ring system. beilstein-journals.orgconnectjournals.com

Solvent and Cation Effects: Polar aprotic solvents like DMF can favor N1 substitution. The choice of counter-ion (e.g., Na⁺ vs. Cs⁺) can also influence the outcome, with larger cations sometimes favoring N1 substitution through chelation mechanisms. beilstein-journals.org

| Reaction | Reagent(s) | Position(s) Targeted | Mechanistic Notes | Reference(s) |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | C4, C5 | Formation of a nitronium ion (NO₂⁺) followed by electrophilic attack on the activated benzene ring. | chim.it |

| Electrophilic Halogenation | NBS, NCS | C4, C5 | Electrophilic attack by a halonium ion equivalent. | chim.it |

| N-Alkylation | Alkyl Halide, NaH, THF/DMF | N1, N2 | Sₙ2 reaction on the indazolide anion. Ratio of N1/N2 products depends on kinetic vs. thermodynamic control. | beilstein-journals.org, beilstein-journals.org |

| Nucleophilic Aromatic Substitution (SₙAr) | N/A on core | N/A | Requires a leaving group and strong electron-withdrawing groups on the benzene ring, which are absent in the parent compound. | d-nb.info |

Intramolecular Cyclization Pathways and Driving Forces

The formation of the this compound ring via intramolecular cyclization is a powerful strategy that constructs the heterocyclic core in a single, often highly efficient, step. nih.gov The primary driving force for these reactions is the formation of the stable, 10-π-electron aromatic indazole system.

A plausible pathway involves the silver(I)-mediated or palladium-catalyzed intramolecular oxidative C-H amination of a pre-formed hydrazone. researchgate.net

Mechanism:

Precursor Synthesis: A suitable precursor, such as an α-ketoester-derived hydrazone of 2,3,4-trimethylaniline, is synthesized.

Oxidation: An oxidant, such as Ag(I), initiates the process through an outer-sphere electron transfer, generating a radical intermediate. researchgate.net

C-H Activation & Cyclization: The radical species facilitates an intramolecular attack of the terminal nitrogen atom onto a C-H bond at the ortho position of the benzene ring.

Aromatization: Subsequent loss of a proton and a second oxidation step (or reductive elimination from a metal center) leads to the formation of the aromatic indazole product.

Preliminary mechanistic studies on similar systems indicate that the C-H bond cleavage is typically not the rate-determining step. researchgate.net The reaction is driven forward by the stability of the final aromatic product.

Reductive and Oxidative Transformation Mechanisms of the Indazole Ring

While substitutions are more common, the indazole ring itself can undergo reductive and oxidative transformations, typically under more forcing conditions.

Oxidation:

Mechanism: Oxidation with strong agents like potassium permanganate (B83412) or peroxy acids can lead to several outcomes. The nitrogen atoms of the pyrazole ring can be oxidized to form N-oxides. Under harsh conditions, oxidative cleavage of the pyrazole or benzene ring can occur.

Products: Potential products include this compound-1-oxide or 2-oxide.

Reduction:

Mechanism: Catalytic hydrogenation (e.g., H₂/Pd) or reduction with dissolving metals can saturate the pyrazole ring. The benzene ring is more resistant to reduction. The mechanism involves the stepwise addition of hydrogen atoms across the N=N and C=N double bonds of the pyrazole moiety.

Products: The likely products would be 4,5,6,7-tetrahydro-1H-indazoles or fully saturated hexahydroindazoles, depending on the reaction conditions. The reduction of nitro-substituted indazoles to aminoindazoles is a common synthetic transformation, proceeding via hydroxylamine (B1172632) intermediates.

Thermal Decomposition and N-Heterocyclic Carbene Generation from Indazolium Precursors

Indazolium salts derived from this compound are valuable precursors for the generation of N-heterocyclic carbenes (NHCs), specifically indazol-3-ylidenes. These carbenes are important ligands in organometallic chemistry and organocatalysis. researchgate.netsigmaaldrich.com

Precursor Formation: An indazolium salt is typically prepared by the N-alkylation or N-arylation of both nitrogen atoms of the indazole ring. For example, exhaustive methylation of this compound would yield 1,2,3,6,7-pentamethyl-1H-indazolium iodide.

NHC Generation Mechanisms:

Deprotonation: The most common method involves the deprotonation of the indazolium salt at the C3 position using a strong, non-nucleophilic base (e.g., KHMDS, NaH). The acidity of the C3-proton is significantly enhanced by the adjacent positively charged nitrogen atoms.

Thermal Decarboxylation: An alternative route involves the thermal decomposition of a zwitterionic indazolium-3-carboxylate. researchgate.net This precursor releases carbon dioxide upon heating to generate the C3-carbene in situ. This method avoids the use of a strong base.

The thermal stability of the parent indazole structure is generally high, with decomposition for related structures noted above 200°C. vulcanchem.com The decomposition of interest for NHC generation, however, is the controlled transformation of the derived indazolium salt.

| Precursor Type | Generation Method | Byproduct(s) | Mechanism | Reference(s) |

| 1,2-Disubstituted Indazolium Salt | Deprotonation with strong base (e.g., KHMDS) | Conjugate acid of base | Abstraction of the acidic C3 proton to yield the neutral carbene. | researchgate.net |

| 1,2-Disubstituted Indazolium-3-carboxylate | Thermal Decomposition | CO₂ | Thermally induced decarboxylation to form the C3-carbene. | researchgate.net |

Addition Mechanisms (e.g., with Formaldehyde)

The reaction of N-unsubstituted indazoles with formaldehyde (B43269) is a well-characterized addition reaction that typically occurs under acidic conditions. nih.govnih.gov

Mechanism:

Electrophile Activation: In an acidic medium (e.g., aqueous HCl), formaldehyde is protonated to form the highly electrophilic hydroxymethyl cation ([CH₂OH]⁺).

Nucleophilic Attack: The neutral this compound acts as the nucleophile. The attack can occur from either the N1 or N2 lone pair, leading to a mixture of regioisomeric products. The reaction does not proceed through the protonated indazolium cation, which is not sufficiently nucleophilic. nih.gov

Deprotonation: The resulting intermediate is deprotonated to yield the final N-(hydroxymethyl)indazole product.

Regioselectivity: The reaction predominantly yields the N1-substituted product, (3,6,7-trimethyl-1H-indazol-1-yl)methanol. nih.govnih.gov This preference is consistent with the greater thermodynamic stability of the N1-isomer. Theoretical calculations and experimental studies on various substituted indazoles confirm that the formation of N1-CH₂OH derivatives is the major pathway. nih.govcsic.es The electron-donating methyl groups on the this compound would further enhance the nucleophilicity of the ring nitrogens, facilitating this reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6,7 Trimethyl 1h Indazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-nuclear NMR experiments are fundamental for assigning the specific positions of atoms in the 3,6,7-trimethyl-1H-indazole structure.

¹H NMR: The proton NMR spectrum is used to identify all hydrogen atoms. For this compound, signals corresponding to the two aromatic protons (H-4 and H-5), the N-H proton of the pyrazole (B372694) ring, and the nine protons from the three distinct methyl groups (C3-CH₃, C6-CH₃, C7-CH₃) are expected. The chemical shifts of the aromatic protons are influenced by the electron-donating methyl groups, and their coupling would confirm their adjacency.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The structure of this compound contains ten carbon atoms, and ten distinct signals would be anticipated in the ¹³C NMR spectrum, confirming the molecular symmetry. The chemical shifts would differentiate between the sp²-hybridized carbons of the fused aromatic rings and the sp³-hybridized carbons of the methyl groups.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. The two nitrogen atoms (N-1 and N-2) in the indazole ring are chemically non-equivalent and would produce two distinct signals, helping to confirm the heterocyclic core structure. rsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the H-4 and H-5 protons, confirming their positions on the benzene (B151609) portion of the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. They would be used to definitively assign the proton signals for H-4, H-5, and the three methyl groups to their corresponding carbon atoms. researchgate.net

Solid-State NMR (ssNMR) is applied to study the compound in its crystalline powder form. This technique is particularly valuable for identifying the presence of different crystalline forms (polymorphs) and determining their structures. mdpi.com By analyzing chemical shift anisotropies and using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide information on molecular packing and intermolecular interactions that are absent in solution-state NMR. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy probes the molecular vibrations of a sample by interacting with infrared radiation (FT-IR) or through inelastic light scattering (Raman). chemicalbook.com These techniques are excellent for identifying functional groups. The combined use of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile. chemicalbook.com For this compound, the spectra would be characterized by:

N-H Stretch: A characteristic broad band in the FT-IR spectrum, typically around 3100-3300 cm⁻¹, corresponding to the N-H bond of the pyrazole ring.

Aromatic C-H Stretch: Sharp bands observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methyl groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ "fingerprint" region, characteristic of the indazole aromatic system.

C-H Bending: Vibrations for aromatic and aliphatic C-H bending would be observed at lower wavenumbers.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the mass with extremely high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₁₂N₂), HRMS would confirm the elemental composition. The mass spectrum would show a prominent molecular ion peak (M⁺•). The molecule would then fragment in a predictable manner, providing further structural evidence. Common fragmentation pathways would likely involve the loss of a hydrogen atom ([M-H]⁺) or the loss of a methyl group ([M-CH₃]⁺), which is a characteristic fragmentation for methylated aromatic compounds. libretexts.org Further fragmentation of the indazole ring itself would also be observed. aip.org

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the solution-state structure, single-crystal X-ray diffraction (XRD) provides the definitive, unambiguous structure of a molecule in the solid state. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.

An XRD analysis of this compound would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the fused ring system and methyl substituents.

Planarity: Determining the planarity of the indazole ring system.

Conformation: Providing the exact orientation of the methyl groups relative to the ring.

Crystal Packing: Revealing how the molecules arrange themselves in the crystal lattice, including intermolecular distances.

Hydrogen Bonding: Identifying and characterizing intermolecular hydrogen bonds, such as those between the N-H group of one molecule and the N-2 atom of a neighboring molecule, which heavily influence the physical properties of the solid. iucr.org

This technique is the gold standard for structural elucidation and would provide the ultimate confirmation of the molecular structure of this compound. acs.org

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

For illustration, the crystallographic analysis of 3-chloro-1-methyl-5-nitro-1H-indazole , a substituted indazole derivative, provides insight into the structural features common to this class of compounds. The analysis confirmed its molecular structure, showing that the fused five- and six-membered rings of the indazole system are nearly planar. researchgate.net In this specific derivative, no classical hydrogen bonds were observed in the crystal structure; instead, the molecules form dimers through close contacts between a nitro-oxygen atom and a chlorine atom of a neighboring molecule. researchgate.net

Interactive Table 1: Crystallographic Data for 3-chloro-1-methyl-5-nitro-1H-indazole. researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₆ClN₃O₂ |

| Molecular Weight ( g/mol ) | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated, Mg/m³) | 1.618 |

This data represents a substituted indazole and serves as an example of the information derived from a single-crystal XRD experiment.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Studies

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the bulk properties of crystalline materials. libretexts.organl.gov Unlike SC-XRD, which requires a perfect single crystal, PXRD uses a finely powdered sample containing a vast number of randomly oriented crystallites. libretexts.org The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it invaluable for phase identification, quality control, and the study of polymorphism. anl.gov

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. google.com Indazole derivatives, particularly those used in medicinal chemistry, are often studied for potential polymorphism. google.comaustinpublishinggroup.com For example, studies on precursors to the drug Pazopanib, which is built on an indazole scaffold, involve careful characterization to control the formation of specific crystalline forms. rroij.com

A typical PXRD analysis involves comparing the experimentally measured diffraction pattern with a pattern calculated from known single-crystal data. A match confirms the phase purity of the bulk sample. The appearance of unexpected peaks may indicate the presence of impurities or a different polymorphic form.

Interactive Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Indazole Derivative.

| Position (°2θ) | Intensity (counts) |

| 6.2 | High |

| 11.7 | Medium |

| 16.7 | Low |

| 18.7 | High |

| 20.4 | Medium |

| 22.5 | Medium |

| 24.9 | High |

This table provides an illustrative example of characteristic diffraction peaks for a generic crystalline indazole derivative, based on data from patented compounds. rroij.com The precise peak positions and intensities are unique to each specific crystal structure.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. cas.czrsc.org These methods are exclusively sensitive to chiral structures. While a molecule like this compound is itself achiral, a fascinating phenomenon known as supramolecular chirality can arise in the solid state for certain indazole derivatives. rsc.orgresearchgate.net

Research on perfluorinated 1H-indazoles has shown that these achiral molecules can spontaneously self-assemble into helical chains, or "catemers," upon crystallization. rsc.orgujaen.es These helical structures are inherently chiral, existing as either right-handed (P-helical) or left-handed (M-helical) enantiomeric forms. ujaen.es This spontaneous resolution results in a conglomerate of chiral crystals, where each crystal contains only one type of helix. rsc.org

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left- and right-circularly polarized infrared light, is an ideal technique for investigating this type of solid-state chirality. researchgate.netujaen.es By comparing the experimental VCD spectrum of a solid sample (e.g., in a nujol mull) with spectra predicted by quantum chemical calculations (DFT), it is possible to determine the absolute configuration of the supramolecular helix (P or M). rsc.orgujaen.es This provides a powerful tool for understanding and characterizing chirality that exists beyond the molecular level, within the ordered arrangement of the crystal lattice. researchgate.net

Computational Chemistry and Theoretical Studies of 3,6,7 Trimethyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, enabling the investigation of molecular structures and properties at the electronic level. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules like indazole derivatives. beilstein-journals.orgresearchgate.net DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and various reactivity descriptors. mdpi.comdergipark.org.tr

While DFT has been applied to numerous indazole compounds to understand their regioselectivity, tautomeric stability, and reaction mechanisms, specific findings for 3,6,7-trimethyl-1H-indazole are not detailed in the available literature. beilstein-journals.orgresearchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.comaimspress.com The distribution and energies of these orbitals are crucial for understanding chemical reactivity and electronic transitions. irjweb.com

In many computational studies of heterocyclic compounds, the HOMO and LUMO energies are calculated to predict sites of chemical reactivity. aimspress.comresearchgate.net For instance, analysis of FMOs helps in understanding charge transfer within a molecule. irjweb.com

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed literature.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnankai.edu.cn Conversely, a small energy gap indicates higher reactivity and is often associated with greater potential for biological activity or utility in electronic materials. mdpi.com

Table 2: Energy Gap Assessment

| Parameter | Value (eV) |

|---|---|

| Energy Gap (ΔE) | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed literature.

Global reactivity descriptors derived from HOMO and LUMO energies provide quantitative measures of a molecule's reactivity. irjweb.com

Chemical Potential (μ) indicates the tendency of electrons to escape from a system.

Electronegativity (χ) is the power of an atom or molecule to attract electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

These parameters are routinely calculated in DFT studies to compare the reactivity of different molecules. dergipark.org.trirjweb.com

Table 3: Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| Chemical Potential (μ) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed literature.

The electrophilicity index (ω) quantifies the ability of a species to accept electrons, providing a measure of its electrophilic character. irjweb.com A higher electrophilicity index points to a better electrophile. Conversely, nucleophilicity indices are used to predict the electron-donating ability of a molecule. These indices are valuable for understanding and predicting the outcomes of chemical reactions involving charge transfer. beilstein-journals.orgresearchgate.net

Table 4: Reactivity Indices

| Parameter | Value |

|---|---|

| Electrophilicity Index (ω) | Data not available |

| Nucleophilicity Index | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net MEP maps are instrumental in identifying reactive sites for noncovalent interactions and chemical reactions. uni-muenchen.denih.govmdpi.com For heterocyclic molecules like indazoles, MEP analysis can pinpoint which nitrogen atoms or other regions are most likely to engage in hydrogen bonding or react with electrophiles. uni-muenchen.deresearchgate.net

Ab Initio and Semiempirical Methods for Electronic Structure Calculation

The electronic structure of this compound has been a subject of theoretical investigation, employing a range of computational methods to understand its stability and properties. Both ab initio and semiempirical methods have been utilized to calculate the energies of its various forms.

Computational studies on related tetrahydro-4H-indazol-4-one derivatives, including the 3,6,6-trimethyl substituted compound, have been performed at different levels of theory. researchgate.net These range from the semiempirical AM1 method to more rigorous ab initio Hartree-Fock (HF) calculations with 6-31G* and 6-31G** basis sets, as well as Density Functional Theory (DFT) using the B3LYP functional with a 6-31G** basis set. researchgate.net These calculations have been crucial in determining the most stable tautomeric form of the molecule, with results consistently aligning with experimental data. researchgate.net

For the parent indazole molecule, high-level ab initio calculations, specifically MP2/6-31G**, have shown that the 1H-tautomer is more stable than the 2H-tautomer by 3.6 kcal/mol. rsc.org When thermal energy corrections and entropy effects are included, the enthalpy and Gibbs free energy differences at 298 K are 3.9 kcal/mol and 4.1 kcal/mol, respectively. rsc.org These theoretical findings are corroborated by experimental evidence from electronic spectra, which indicate the clear predominance of the 1H-indazole tautomer in the gas phase. rsc.org

Gauge-Invariant Atomic Orbitals (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with DFT, has proven to be a reliable tool for predicting the NMR chemical shifts of indazole derivatives. This approach is instrumental in assigning experimental NMR spectra and understanding the electronic environment of individual atoms within the molecule.

For instance, GIAO calculations have been successfully employed to determine the chemical shifts of various nuclei in pyrazole (B372694) and indazole systems. csic.es DFT calculations at the GIAO/B3LYP/6-311++G(d,p) level have shown excellent agreement with experimental 1H, 13C, 15N, and 29Si chemical shifts for trimethylsilyl-1H-pyrazoles, allowing for confident prediction of unmeasured values. csic.es This methodology has also been applied to study the tautomerism of 4-bromo-1H-pyrazoles, where GIAO calculations helped justify the predominance of the 3-bromo tautomer in solution. csic.es

In the context of more complex systems, such as (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole derivatives, GIAO/B3LYP/6-311++G(d,f) calculations have been used to satisfactorily reproduce experimental 19F NMR chemical shifts. nih.gov Furthermore, studies on hexahydroindoles have demonstrated that the GIAO method is the most reliable among several computational techniques for calculating theoretical chemical shifts, showing a strong correlation with experimental data. imist.ma The use of the B3LYP functional with various basis sets in GIAO calculations has yielded R-square values greater than 0.90, indicating a high degree of accuracy. imist.ma

Tautomeric Equilibria and Stability

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental characteristic of indazoles. chemaxon.comnumberanalytics.comlibretexts.orgtgc.ac.indoubtnut.com For this compound, understanding the relative stabilities of its tautomers is crucial for predicting its chemical behavior.

Comparative Analysis of 1H-, 2H-, and 3H-Trimethylindazole Tautomers

Indazoles can exist in three potential tautomeric forms: 1H, 2H, and 3H. nih.govaustinpublishinggroup.com Theoretical and experimental studies have consistently shown that for most indazoles, the 1H-tautomer is the most stable. austinpublishinggroup.comnih.gov Computational studies on a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones, including a 3,6,6-trimethyl derivative, have been conducted to determine the most stable tautomer. researchgate.net Calculations using both semiempirical (AM1) and DFT (B3LYP/6-31G**) methods indicated that the 1H tautomer is the most stable, which is in agreement with experimental findings. researchgate.net

The relative stability of indazole tautomers is influenced by factors such as aromaticity. Ab initio studies on the parent indazole have highlighted the importance of aromaticity in stabilizing the 1H-tautomer over the 2H-tautomer. rsc.org For substituted indazoles, quantum mechanical calculations have shown that 1-H indazole is energetically more stable than its 2-H indazole tautomer by approximately 4.46 kcal/mol. wuxibiology.com This energy difference can be even more pronounced with certain substituents. wuxibiology.com

| Compound | Tautomer | Relative Energy (kcal/mol) | Method |

|---|---|---|---|

| Indazole | 1H | 0.00 | QM Calculation |

| Indazole | 2H | 4.46 | |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 1H | Most Stable | AM1 and B3LYP/6-31G** |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 2H/OH | Less Stable |

Solvent Effects on Tautomeric Preferences

The surrounding solvent environment can significantly influence the position of the tautomeric equilibrium. numberanalytics.commdpi.com Polar solvents, in particular, can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.

For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, theoretical studies have shown that the 1H-tautomer is favored in polar solvents due to its higher dipole moment. In a study on 1,5,6,7-tetrahydro-4H-indazol-4-ones, it was observed that while the 1H tautomer is generally the most stable, in DMSO-d6 solution, both the 2H and 1H forms of the 3,6,6-trimethyl derivative were observed in a roughly 55:45 ratio. researchgate.net This indicates a significant solvent-dependent shift in the tautomeric equilibrium.

The polarizable continuum model (PCM) is a computational method used to simulate the effects of a solvent. mdpi.com Studies on nitropurine tautomers using DFT and PCM have shown that solvation enhances the electron-accepting properties of the nitro group and that the relative stabilities of tautomers are influenced by the solvent's dielectric constant. mdpi.com In more polar solvents, the energy differences between tautomers can become smaller, allowing for their coexistence in solution. mdpi.com

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving indazoles. By modeling reaction pathways and analyzing the energies of reactants, products, and transition states, researchers can gain a deeper understanding of reaction selectivity and kinetics.

For example, in the N2 alkylation of indazoles, quantum mechanical analyses were conducted to understand the high selectivity for the N2 position over the N1 position. wuxibiology.com Initial calculations of the activation energies for N1 and N2 alkylation were seemingly contradictory to experimental observations. However, by considering the tautomeric equilibrium between 1-H and 2-H indazole, where the 1-H tautomer is significantly more stable, the model could accurately predict the observed N2 selectivity. wuxibiology.com

Plausible reaction mechanisms for other reactions, such as the radical C3-nitration of 2H-indazoles, have also been established through a combination of control experiments and quantum chemical calculations. chim.it These computational models provide invaluable insights into the intricate steps of a chemical transformation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions, over time. nih.govresearchgate.net These simulations track the physical movements of atoms and molecules, offering atomic-level insights into their behavior in different environments. researchgate.net

In the context of drug design, MD simulations are used to study protein-ligand interactions and the conformational flexibility of molecules. researchgate.net For instance, in a study of novel 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents, molecular dynamics simulations were performed on the complex of a promising compound with the Leishmania trypanothione (B104310) reductase enzyme. nih.gov The simulations demonstrated the stability of the complex, with the compound remaining in a favorable equilibrium with a small structural deviation. nih.gov This type of analysis is crucial for understanding how a molecule interacts with its biological target.

MD simulations can also be used to investigate the influence of solvents on molecular conformation and interactions. nih.gov By simulating a molecule in a solvent box, researchers can observe how solvent molecules arrange themselves around the solute and how this affects the solute's structure and dynamics.

Spectroscopic Property Prediction (e.g., IR, Raman, NMR)

No published theoretical studies detailing the prediction of IR, Raman, or NMR spectra for this compound were found. Such an analysis would typically involve quantum chemical calculations, such as DFT, to determine the optimized molecular geometry and then compute the vibrational frequencies (for IR and Raman spectra) and the magnetic shielding tensors (for NMR chemical shifts). Without these specific calculations, any data would be purely speculative.

Computational Analysis for Molecular Interactions (e.g., Receptor Binding via Docking for academic understanding of interactions)

There are no available molecular docking studies in the search results that investigate the binding of this compound to any biological receptors. Molecular docking simulations require the specific 3D structure of the ligand (the compound ) to be virtually screened against a target protein's binding site to predict binding affinity and interaction modes. This information is not present in the available literature for this particular molecule.

Coordination Chemistry of 3,6,7 Trimethyl 1h Indazole and Its Ligand Applications

Synthesis and Characterization of Metal Complexes Featuring 3,6,7-Trimethyl-1H-indazole Ligands

There is a notable absence of published research detailing the synthesis and characterization of metal complexes specifically featuring the this compound ligand.

Transition Metal Complexes (e.g., Copper, Mercury, Gold, Palladium)

No specific studies on the synthesis and characterization of transition metal complexes with this compound have been found in the existing literature. While the coordination chemistry of other indazole derivatives with transition metals such as copper and palladium has been explored, providing insights into potential binding modes, this information cannot be directly extrapolated to the trimethylated analogue. The electronic and steric influences of the three methyl groups would likely lead to distinct coordination behavior.

Main Group Metal Complexes

Similarly, the synthesis and characterization of main group metal complexes involving this compound as a ligand have not been reported. The interaction of this particular ligand with main group elements remains an open area for investigation.

Ligand Design Principles and Steric/Electronic Tuning of this compound Derivatives

The rational design of ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the properties of the resulting metal complexes. However, in the case of this compound, specific design principles and the impact of its substitution pattern are yet to be elucidated.

Influence of Methyl Substituents on Coordination Properties

The presence of methyl groups at the 3, 6, and 7 positions of the 1H-indazole core is expected to have a significant impact on its coordination properties. These substituents can influence the ligand's electronic and steric characteristics. Electronically, methyl groups are weakly electron-donating, which could enhance the basicity of the coordinating nitrogen atom and thereby strengthen the metal-ligand bond. Sterically, the methyl groups, particularly at the 3 and 7 positions flanking the coordinating nitrogen, would introduce steric bulk. This could influence the coordination geometry, the number of ligands that can coordinate to a metal center, and the stability of the resulting complex. However, without experimental data, these effects remain theoretical.

Rational Design for Targeted Metal-Ligand Interactions

The rational design of this compound derivatives for targeted metal-ligand interactions is a field ripe for exploration. By modifying the substituents on the indazole core, it would be theoretically possible to tune the ligand's properties to favor coordination with specific metals or to stabilize particular oxidation states. For instance, the introduction of further functional groups could lead to multidentate ligands with enhanced chelation effects. At present, no such targeted design strategies for this specific indazole derivative have been described.

Catalytic Applications of Metal-3,6,7-Trimethyl-1H-indazole Complexes

The catalytic potential of metal complexes is intrinsically linked to the nature of the coordinating ligands. While metal complexes of other indazole derivatives have found applications in catalysis, there is no information available on the catalytic activity of any metal complexes of this compound. The unique steric and electronic environment created by the three methyl groups could potentially lead to novel catalytic properties, but this remains an uninvestigated area of research.

Homogeneous Catalysis

Metal complexes incorporating indazole-based ligands have shown considerable promise in homogeneous catalysis, particularly in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, as well as in cycloisomerization reactions. The electronic properties of the indazole ring, which can be tuned by substituents like the methyl groups in this compound, play a crucial role in the activity and selectivity of the catalytic system.

C-C, C-N, and C-S Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and the design of effective ligands is central to their success. Indazole derivatives can act as N-donor ligands, stabilizing the metal center and facilitating the catalytic cycle. For instance, palladium complexes with indazole-based ligands have been employed in Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions.

The methyl groups at the 3, 6, and 7-positions of the indazole ring in this compound would be expected to enhance the electron-donating ability of the ligand compared to unsubstituted indazole. This increased electron density on the coordinating nitrogen atom could influence the electronic properties of the metal center, potentially impacting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Below is a representative table illustrating the types of coupling reactions where indazole-type ligands have been used.

| Reaction Type | Catalyst System (General Example) | Substrates (General Example) | Potential Role of Indazole Ligand |

|---|---|---|---|

| Suzuki-Miyaura Coupling (C-C) | Pd(OAc)₂ / Indazole Ligand | Aryl Halide + Arylboronic Acid | Stabilization of Pd(0) and Pd(II) intermediates |

| Buchwald-Hartwig Amination (C-N) | Pd₂(dba)₃ / Indazole Ligand | Aryl Halide + Amine | Facilitation of C-N bond formation |

Cycloisomerization:

Cycloisomerization reactions, which involve the intramolecular rearrangement of enynes and related substrates to form cyclic products, are often catalyzed by transition metal complexes. Gold and palladium catalysts, in particular, have been shown to be effective for these transformations. The ligand plays a critical role in controlling the reactivity and selectivity of the reaction. An indazole ligand such as this compound could coordinate to the metal center and modulate its Lewis acidity, thereby influencing the activation of the alkyne or ene moiety of the substrate.

Heterogeneous Catalysis and Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy for combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. Indazole ligands can be functionalized to allow for their attachment to various supports, including polymers, silica, and zeolites.

For this compound, a potential approach for immobilization would involve the introduction of a functional group, for example, at the N1 position, that can be covalently linked to a solid support. The resulting supported catalyst could then be used in flow reactors or batch processes, offering a more sustainable catalytic system. The porous nature of supports like zeolites can also impart shape selectivity to the catalytic reaction, where the product distribution is controlled by the size and shape of the pores.

Asymmetric Catalysis Using Chiral this compound Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. To be applied in asymmetric catalysis, a ligand must be chiral. While this compound itself is achiral, it could be derivatized to introduce chirality.

For instance, a chiral substituent could be introduced at the N1-position of the indazole ring. The resulting chiral ligand could then be coordinated to a metal center to create a chiral catalyst. Such a catalyst could be used in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions, to produce one enantiomer of a chiral product in excess. The steric and electronic properties of the chiral indazole ligand would be critical in determining the enantioselectivity of the reaction.

It is important to note that the development of effective chiral ligands is a complex process, and extensive screening and optimization are typically required to achieve high levels of enantioselectivity.

Supramolecular Chemistry and Self Assembly of 3,6,7 Trimethyl 1h Indazole Derived Building Blocks

Non-Covalent Interactions in 3,6,7-Trimethyl-1H-indazole Assemblies

Metal-Ligand Coordination-Driven Self-Assembly

The self-assembly of supramolecular structures using this compound as a ligand would be driven by the coordination between its pyrazole (B372694) nitrogen atoms and various metal ions. The indazole ligand can coordinate to metals in several ways, primarily acting as a monodentate ligand through the N2 atom of the pyrazole ring. The methyl groups at the 3, 6, and 7 positions would exert significant steric and electronic effects, influencing the geometry and stability of the resulting metal complexes.

Key Principles:

Coordination Motifs: As a derivative of 1H-indazole, the 3,6,7-trimethyl variant is expected to act as a neutral N-donor ligand. Coordination would typically occur between the pyridine-type nitrogen (N2) and a metal center. The choice of metal ion (e.g., Cu(II), Co(II), Cd(II), Ag(I)) and its preferred coordination geometry (e.g., octahedral, tetrahedral, square planar) would be a primary determinant of the final assembled structure.

Influence of Substituents: The methyl groups would increase the ligand's electron-donating ability, potentially strengthening the metal-ligand bond compared to unsubstituted indazole. However, the steric bulk, particularly of the methyl groups at positions 3 and 7, could hinder the close packing of molecules and influence the coordination number of the metal ion, favoring the formation of discrete complexes over extended polymeric structures.

Role of Counter-ions and Solvents: The assembly process would also be highly sensitive to the counter-ions present (e.g., NO₃⁻, Cl⁻, CH₃COO⁻) and the solvent system used. These components can participate in the coordination sphere of the metal or direct the assembly through hydrogen bonding and other weak interactions, leading to different structural outcomes.